molecular formula C12H13F3O2 B8713250 2H-Pyran, tetrahydro-2-[4-(trifluoromethyl)phenoxy]- CAS No. 134142-88-4

2H-Pyran, tetrahydro-2-[4-(trifluoromethyl)phenoxy]-

Cat. No. B8713250
Key on ui cas rn: 134142-88-4
M. Wt: 246.22 g/mol
InChI Key: MFXGEWSWEYECRG-UHFFFAOYSA-N
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Patent
US08524715B2

Procedure details

A solution of 4-(Trifluoromethyl)-phenol (40 g) in dichloromethane (100 ml) was added at 0° C. dropwise to a solution of dihydropyran (53 g) in dichloromethane (100 ml) and aqueous HCl (200 μl) The reaction was allowed to reach room temperature, then quenched with saturated sodium bicarbonate (×1). The organic layer was separated and dried (MgSO4), concentrated in vacuo to give the sub-title compound (81 g)
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 μL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.[O:12]1[CH:17]=[CH:16][CH2:15][CH2:14][CH2:13]1>ClCCl.Cl>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:4]=[CH:5][C:6]([O:9][CH:13]2[CH2:14][CH2:15][CH2:16][CH2:17][O:12]2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)O)(F)F
Name
Quantity
53 g
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
200 μL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
quenched with saturated sodium bicarbonate (×1)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(OC2OCCCC2)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 81 g
YIELD: CALCULATEDPERCENTYIELD 133.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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